5-Chloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine

Lipophilicity Drug-likeness ADME prediction

This disubstituted pyrimidine offers a unique 5-chloro handle enabling Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling — a capability absent in non-halogenated analogs. The 2,2,2-trifluoroethylamino group (XLogP3-AA=2.3) confers ~5-fold greater lipophilicity than the non-halogenated analog, enhancing membrane permeability for drug discovery. Compared to the 5-bromo variant, it provides a 17.4% mass efficiency advantage (MW 211.57 vs. 256.02), reducing shipping costs. Batch-specific NMR, HPLC, and GC QC data are provided.

Molecular Formula C6H5ClF3N3
Molecular Weight 211.57
CAS No. 1355226-13-9
Cat. No. B2566853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine
CAS1355226-13-9
Molecular FormulaC6H5ClF3N3
Molecular Weight211.57
Structural Identifiers
SMILESC1=C(C=NC(=N1)NCC(F)(F)F)Cl
InChIInChI=1S/C6H5ClF3N3/c7-4-1-11-5(12-2-4)13-3-6(8,9)10/h1-2H,3H2,(H,11,12,13)
InChIKeyRFQKSMBIXUVGRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine (CAS 1355226-13-9): A Dual-Functional Pyrimidine Building Block for Medicinal Chemistry and Agrochemical Synthesis


5-Chloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine (CAS 1355226-13-9) is a disubstituted pyrimidine derivative bearing a chlorine atom at the 5-position and a 2,2,2-trifluoroethylamino group at the 2-position [1]. With a molecular formula of C₆H₅ClF₃N₃ and molecular weight of 211.57 g/mol, this compound serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research [1]. The pyrimidine core provides a planar aromatic scaffold, while the electron-withdrawing trifluoroethyl group (XLogP3-AA = 2.3) and the 5-chloro substituent together create a unique electronic and steric profile that distinguishes it from simpler pyrimidine analogs [1][2]. The compound is commercially available from multiple vendors with certified purity levels (≥97–98%) and batch-specific analytical documentation including NMR, HPLC, and GC .

Why 5-Chloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine Cannot Be Replaced by Generic Pyrimidine Analogs


Superficially similar pyrimidine-2-amine derivatives—such as the non-halogenated N-(2,2,2-trifluoroethyl)pyrimidin-2-amine (CAS 1036455-18-1), the 5-bromo analog (CAS 1245563-08-9), or the N-methyl analog (CAS 45715-16-0)—exhibit substantially different physicochemical and reactivity profiles that preclude simple interchangeability [1][2][3]. The computed partition coefficient (XLogP3-AA) of the title compound is 2.3, which is 0.7 log units higher than the non-halogenated analog (XLogP3-AA = 1.6) and 1.2 log units higher than the N-methyl analog (XLogP3-AA = 1.1), translating to a predicted ~5-fold and ~16-fold greater lipophilicity, respectively [1][2][3]. This difference directly impacts membrane permeability, metabolic stability, and off-target binding in drug discovery programs [4]. Furthermore, the 5-chloro substituent provides an essential synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that is entirely absent in the non-halogenated analog and differs in oxidative addition kinetics from the 5-bromo variant [5]. The quantitative evidence below substantiates why procurement decisions must be compound-specific rather than class-based.

Quantitative Differentiation Evidence for 5-Chloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine Versus Closest Analogs


Lipophilicity (XLogP3-AA) Comparison: Trifluoroethyl Group Drives 1.2–0.7 Log Unit Increase Over Methyl and Non-Halogenated Analogs

The computed partition coefficient (XLogP3-AA) for 5-Chloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine is 2.3 [1], compared to 1.1 for 5-chloro-N-methylpyrimidin-2-amine (ΔLogP = +1.2, representing a ~16-fold increase in predicted lipophilicity) and 1.6 for N-(2,2,2-trifluoroethyl)pyrimidin-2-amine, the non-halogenated analog (ΔLogP = +0.7, representing a ~5-fold increase) [2][3]. The 5-bromo analog shares an identical XLogP3-AA of 2.3 with the target compound [4]. All values were computed using XLogP3 3.0 (PubChem release 2021.05.07).

Lipophilicity Drug-likeness ADME prediction

Synthetic Handle Differentiation: 5-Chloro Substituent Enables Cross-Coupling Chemistry Absent in Non-Halogenated Analog

The 5-chloro substituent on the target compound provides a functional handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura (aryl-aryl bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (alkynylation) couplings [1]. In contrast, N-(2,2,2-trifluoroethyl)pyrimidin-2-amine (CAS 1036455-18-1) lacks any halogen substituent and is therefore inert to these transformations without prior functionalization [2]. The 5-bromo analog (CAS 1245563-08-9) shares this synthetic utility but exhibits higher oxidative addition reactivity typical of aryl bromides versus aryl chlorides, which can reduce chemoselectivity in polyfunctional substrates [3]. The C-Cl bond dissociation energy (~97 kcal/mol) is higher than C-Br (~84 kcal/mol), providing a more controlled reactivity profile [3].

Cross-coupling C-C bond formation Synthetic versatility

Vendor Purity and Analytical QC Comparison: Quantified Batch Certification Differentiates Procurement Sources

Commercially available 5-Chloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine is supplied at ≥98% purity by ChemScene (Cat. No. CS-0560975) and at 97% standard purity by Bidepharm (Cat. No. BD613941) with batch-specific QC documentation including NMR, HPLC, and GC . By comparison, the 5-bromo analog (CAS 1245563-08-9) is available from Bidepharm but with less extensive publicly listed QC documentation . The N-methyl analog (CAS 45715-16-0) is listed at 98% purity by Bidepharm but carries a significantly lower molecular weight (143.57 vs. 211.57 g/mol), making it unsuitable as a drop-in replacement in synthetic sequences designed for the target compound .

Quality control Purity assay Analytical characterization

Molecular Topology Comparison: Identical TPSA with Divergent Molecular Weight and Heavy Atom Count Impacts Formulation and Dosing Calculations

The topological polar surface area (TPSA) of the target compound is 37.8 Ų [1], identical to both the 5-bromo analog (37.8 Ų) [2], the N-methyl analog (37.8 Ų) [3], and the non-halogenated analog (37.8 Ų) [4]. However, the molecular weight differs substantially: 211.57 g/mol (target) versus 256.02 g/mol (5-bromo analog, +21%), 177.13 g/mol (non-halogenated analog, -16%), and 143.57 g/mol (N-methyl analog, -32%) [1][2][3][4]. The heavy atom count is 13 for the target compound, versus 13 (5-bromo), 12 (non-halogenated), and 10 (N-methyl) [1][2][3][4]. The rotatable bond count is identical (n = 2) across all trifluoroethyl-bearing analogs [1][2][4].

Topological polar surface area Molecular weight Drug-likeness

Procurement-Relevant Application Scenarios for 5-Chloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine in Drug Discovery and Agrochemical Development


Medicinal Chemistry: Kinase Inhibitor Scaffold Diversification via C5 Cross-Coupling

The 5-chloro substituent enables Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to generate libraries of 5-aryl-N-(2,2,2-trifluoroethyl)pyrimidin-2-amines for kinase inhibitor screening . The trifluoroethyl group provides a metabolic stability advantage (class-level evidence from fluorinated pyrimidine drug discovery programs) , while the XLogP3-AA of 2.3 positions derived compounds favorably for oral bioavailability. Researchers should select this specific building block over the non-halogenated analog (which cannot undergo C5 arylation) and the N-methyl analog (which lacks the metabolic stability enhancement of the trifluoroethyl group and has a LogP of only 1.1) [1].

Agrochemical Intermediate: Synthesis of Trifluoroethyl-Containing Pesticides and Herbicides

The 2,2,2-trifluoroethylamino motif is a recognized pharmacophore in modern agrochemical active ingredients, including fungicides and herbicides . The 5-chloro group provides a site for further functionalization to introduce aromatic or heterocyclic substituents typical of crop protection agents. The compound's computed LogP of 2.3 and TPSA of 37.8 Ų are within favorable ranges for foliar uptake and translocation in plant systems . The compound should be prioritized over the 5-bromo analog for large-scale agrochemical synthesis due to the lower cost and greater atom economy of chlorine versus bromine (MW 211.57 vs. 256.02 g/mol, representing a 17.4% mass efficiency advantage) [1].

Fragment-Based Drug Discovery (FBDD): Privileged Pyrimidine Core with Fluorinated Vector

With a molecular weight of 211.57 g/mol, 13 heavy atoms, and 2 rotatable bonds, this compound falls within fragment-like chemical space suitable for FBDD campaigns . The trifluoroethyl group serves a dual purpose: as a ¹⁹F NMR probe for fragment screening and as a lipophilicity-enhancing bioisostere . Its XLogP3-AA of 2.3 is higher than that of the non-halogenated analog (1.6) and the N-methyl analog (1.1), making it more suitable for targets with hydrophobic binding pockets [1]. Procurement of this specific fragment rather than a generic pyrimidine-2-amine is justified by the combination of the 5-Cl synthetic vector and the fluorinated tag for NMR-based binding assays.

Parallel Library Synthesis: Multi-Gram Procurement with Batch-Traceable QC Documentation

For high-throughput parallel synthesis campaigns requiring multi-gram quantities of building blocks, the target compound is available from Bidepharm (97% purity, Cat. BD613941) with batch-specific NMR, HPLC, and GC QC data, and from ChemScene (≥98% purity, Cat. CS-0560975, stored sealed at 2–8°C) . This dual-vendor sourcing with documented analytical characterization reduces the risk of batch-to-batch variability in library production. When calculated on a cost-per-mole basis for cross-coupling applications, the chloro compound offers a significant mass efficiency advantage over the bromo analog (211.57 vs. 256.02 g/mol), which translates directly to lower shipping and handling costs for equivalent molar quantities [1].

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